molecular formula C21H30N2O5S B4557120 2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4557120
M. Wt: 422.5 g/mol
InChI Key: LXLXHBIYWITRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of piperazine with 4-isopropylphenyl sulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.

    Coupling with Cyclohexane Carboxylic Acid: The intermediate is then reacted with cyclohexane carboxylic acid chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used to study the interactions of sulfonyl piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE: A simpler derivative without the cyclohexane carboxylic acid moiety.

    1-CYCLOHEXANECARBOXYLIC ACID: A simpler compound without the piperazine and sulfonyl groups.

Uniqueness

2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its combination of a sulfonyl piperazine and a cyclohexane carboxylic acid moiety, which provides it with distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-[4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S/c1-15(2)16-7-9-17(10-8-16)29(27,28)23-13-11-22(12-14-23)20(24)18-5-3-4-6-19(18)21(25)26/h7-10,15,18-19H,3-6,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLXHBIYWITRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.